Rational Drug Design and Pharmacophore Modeling Utilizing the 2-Methoxy-5-(1H-pyrrol-1-yl)aniline Scaffold
Executive Summary The architectural complexity of modern small-molecule therapeutics demands highly versatile, multi-functional building blocks. In the realm of rational drug design, 2-methoxy-5-(1H-pyrrol-1-yl)aniline h...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
The architectural complexity of modern small-molecule therapeutics demands highly versatile, multi-functional building blocks. In the realm of rational drug design, 2-methoxy-5-(1H-pyrrol-1-yl)aniline has emerged as a privileged scaffold. It offers a unique triad of pharmacophoric features: a reactive aniline for vector growth, a sterically directing methoxy group, and a lipophilic pyrrole tail.
As a Senior Application Scientist, I have structured this technical guide to transcend basic structural descriptions. Here, we will dissect the causality behind the scaffold's utility, detail self-validating computational pharmacophore modeling workflows, and outline synthetic integration strategies tailored for high-affinity target engagement in oncology and inflammation.
Deconstructing the Pharmacophore: Causality in Structural Design
The spatial arrangement of functional groups on the central benzene ring is not arbitrary; it is a masterclass in conformational control and target engagement.
The Aniline Handle (Position 1): The primary synthetic vector. The
−NH2
group serves as a potent Hydrogen Bond Donor (HBD) and Acceptor (HBA). When converted into an amide or urea, it acts as the hinge-binding motif in kinase inhibitors or the primary anchor in tubulin polymerization inhibitors.
The Ortho-Methoxy Shield (Position 2): While it functions as an HBA, its primary role is conformational locking . By inducing a steric clash with bulky N-substituents attached to the aniline, the methoxy group forces the derivative out of the coplanar benzene plane. This restricted rotation significantly reduces the entropic penalty upon target binding, a critical factor in designing highly selective inhibitors .
The Pyrrole Tail (Position 5): Positioned para to the methoxy group, the 1H-pyrrol-1-yl moiety provides a rigid, electron-rich hydrophobic extension. It is highly effective at penetrating deep lipophilic pockets and engaging in
π−π
or cation-
π
interactions, which is essential for anchoring the scaffold in targets like the allosteric sites of COX-2 or the colchicine binding site of tubulin .
Spatial mapping of the 2-methoxy-5-(1H-pyrrol-1-yl)aniline scaffold within a generic binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Data
To demonstrate the tunability of this scaffold, we present a summarized dataset of synthesized derivatives (N-capped via the aniline vector) and their corresponding biological activities against tubulin polymerization and MCF-7 breast cancer cell lines, inspired by field-proven pyrrole-derivative studies .
Table 1: Biological Evaluation of N-Aryl Amide Derivatives
Compound ID
R-Group (Amide Linkage)
Tubulin IC₅₀ (µM)
MCF-7 IC₅₀ (nM)
ClogP
1a (Core)
-H (Uncapped Amine)
> 50.0
> 1000
2.15
1b
-Phenyl
2.50
60
3.42
1c
-4-fluorophenyl
1.10
28
3.58
1d
-3,4,5-trimethoxyphenyl
0.86
16
3.85
Causality Insight: The uncapped core (1a) lacks the extended geometry required to bridge the hinge region and the hydrophobic pocket. Capping the aniline with a 3,4,5-trimethoxyphenyl group (1d) maximizes van der Waals contacts, dropping the IC₅₀ into the nanomolar range.
Computational Pharmacophore Modeling Workflow
To harness this building block for virtual screening, we employ a 3D pharmacophore modeling approach. The workflow is designed as a self-validating system : the model is trained on active derivatives and rigorously tested against a decoy database to ensure high discriminatory power before any virtual screening occurs .
Self-validating 3D Pharmacophore Generation and Decoy Screening Workflow.
Protocol A: Self-Validating 3D Pharmacophore Generation
Ligand Preparation & Conformational Generation: Import the 2-methoxy-5-(1H-pyrrol-1-yl)aniline derivative library into your modeling suite (e.g., LigandScout or MOE). Generate conformers using a maximum strain energy threshold of 10 kcal/mol. Causality: Higher energy conformers, even if they perfectly match the pharmacophore, are thermodynamically inaccessible in biological systems and will yield false positives.
Feature Extraction: Map the chemical features. Explicitly define the pyrrole ring as a Hydrophobic/Aromatic feature, the methoxy oxygen as an HBA, and the amide/aniline nitrogen as an HBD.
3D Alignment: Superimpose the active compounds based on their shared pyrrole-aniline core, allowing the software to identify the consensus spatial arrangement.
System Validation (Critical Step): Screen the generated model against a database containing 50 known actives and 2,000 property-matched decoys (e.g., from DUD-E).
Validation Checkpoint: Calculate the Area Under the Curve (AUC) of the Receiver Operating Characteristic (ROC) plot. An AUC > 0.85 validates the model's discriminatory power, permitting progression to prospective virtual screening.
Synthetic Integration: Experimental Methodology
Derivatizing the aniline vector is the primary method for integrating this building block into larger drug-like scaffolds. However, the ortho-methoxy group creates a significant steric shield around the aniline nitrogen, rendering standard carbodiimide couplings (like EDC/HOBt) kinetically unfavorable.
Protocol B: Synthesis of N-Aryl Amide Derivatives via HATU Coupling
To overcome the steric hindrance, we utilize HATU, which generates a highly reactive HOAt ester intermediate.
Activation: In an oven-dried flask under inert
N2
atmosphere, dissolve the carboxylic acid and HATU in anhydrous DMF. Add DIPEA dropwise. Causality: DIPEA deprotonates the carboxylic acid, allowing it to attack HATU, forming the active HOAt ester. Stir for 15 minutes at room temperature.
Coupling: Add 2-methoxy-5-(1H-pyrrol-1-yl)aniline to the activated mixture. Heat the reaction to 50°C. Causality: Mild heating provides the necessary activation energy to overcome the steric bulk of the ortho-methoxy group during the nucleophilic attack by the aniline.
Self-Validating Checkpoint: After 4 hours, perform TLC (Hexanes:EtOAc 7:3) and LC-MS. The disappearance of the aniline starting material mass (
[M+H]+=189.1
) and the appearance of the product mass validates reaction completion.
Workup: Quench the reaction with saturated aqueous
NaHCO3
. Extract with Ethyl Acetate (3x). Wash the combined organic layers with 1M HCl, water, and brine to remove DMF and DIPEA salts.
Purification: Dry over anhydrous
Na2SO4
, concentrate in vacuo, and purify via flash column chromatography to yield the final N-capped derivative.
Conclusion
The 2-methoxy-5-(1H-pyrrol-1-yl)aniline building block is not merely a structural fragment; it is a meticulously engineered pharmacophoric tool. By understanding the causality behind its steric shielding and hydrophobic anchoring, researchers can leverage self-validating computational models and robust synthetic protocols to accelerate the discovery of potent, highly selective therapeutic agents.
References
Title: Design and Evaluation of Synthesized Pyrrole Derivatives as Dual COX-1 and COX-2 Inhibitors Using FB-QSAR Approach | ACS Omega
Source: ACS Publications
URL: [Link]
Title: New Pyrrole Derivatives with Potent Tubulin Polymerization Inhibiting Activity As Anticancer Agents Including Hedgehog-Dependent Cancer
Source: PubMed Central (PMC)
URL: [Link]
Title: Structure-based design, synthesis, computational screening and biological evaluation of novel pyrrole fused pyrimidine derivatives targeting InhA enzyme
Source: PubMed Central (PMC)
URL: [Link]
Title: Unlocking the Potential of Pyrrole: Recent Advances in New Pyrrole-Containing Compounds with Antibacterial Potential
Source: MDPI
URL: [Link]
Protocols & Analytical Methods
Method
Application Note: Synthesis Protocol for 2-Methoxy-5-(1H-pyrrol-1-yl)aniline
Target Audience: Researchers, medicinal chemists, and drug development professionals. Application: Synthesis of bifunctional N-aryl pyrrole building blocks for pharmaceutical library generation and advanced materials.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Application: Synthesis of bifunctional N-aryl pyrrole building blocks for pharmaceutical library generation and advanced materials.
Strategic Overview & Retrosynthetic Analysis
The compound 2-methoxy-5-(1H-pyrrol-1-yl)aniline features two critical functional groups: an electron-rich pyrrole ring and a primary aniline amine, both situated on an anisole core. This bifunctionality makes it a highly versatile intermediate for cross-coupling reactions, amide bond formations, and the development of kinase inhibitors.
To synthesize this target efficiently, a two-phase linear sequence is employed:
Pyrrole Ring Construction: A modified Clauson-Kaas reaction utilizing 2-methoxy-5-nitroaniline and 2,5-dimethoxytetrahydrofuran (2,5-DMT). The nitro group is intentionally kept intact during this phase to prevent competitive side reactions that would occur if a diamine were used [1].
Chemoselective Reduction: Catalytic hydrogenation of the nitro intermediate to the primary amine. The conditions must be carefully controlled to reduce the nitro group without saturating the newly formed aromatic pyrrole ring [2].
Workflow for the synthesis of 2-methoxy-5-(1H-pyrrol-1-yl)aniline.
Phase 1: Clauson-Kaas Pyrrole Synthesis
Objective: Synthesis of 1-(4-methoxy-3-nitrophenyl)-1H-pyrrole.
Mechanistic Insight: The Clauson-Kaas reaction involves the acid-catalyzed hydrolysis of 2,5-dimethoxytetrahydrofuran to generate succindialdehyde in situ. This highly reactive 1,4-dicarbonyl species subsequently undergoes a double condensation with the primary amine of 2-methoxy-5-nitroaniline, followed by cyclization and dehydration to form the aromatic pyrrole ring [1]. Glacial acetic acid serves a dual purpose as both the solvent and the Brønsted acid catalyst.
Protocol
Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.
Reagent Addition: Add 2-methoxy-5-nitroaniline (10.0 g, 59.5 mmol, 1.0 equiv) to the flask, followed by glacial acetic acid (100 mL). Stir until the solid is fully dissolved.
Initiation: Add 2,5-dimethoxytetrahydrofuran (8.5 mL, 65.4 mmol, 1.1 equiv) dropwise to the stirring solution at room temperature.
Reaction: Heat the reaction mixture to 100 °C using a heating mantle or oil bath. Maintain this temperature for 3 hours. Note: The reaction progress can be monitored by TLC (Hexanes/EtOAc 3:1); the starting material will appear as a distinct yellow spot that gradually disappears.
Quenching: Remove the flask from heat and allow it to cool to room temperature. Pour the mixture slowly into a beaker containing 300 mL of ice water to precipitate the product.
Extraction & Washing: Extract the aqueous mixture with Ethyl Acetate (3 x 100 mL). Combine the organic layers and wash sequentially with water (2 x 100 mL), saturated aqueous NaHCO₃ (until the evolution of CO₂ ceases, to neutralize residual acetic acid), and brine (100 mL).
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude dark residue via silica gel flash chromatography (eluting with a gradient of 5-15% EtOAc in Hexanes) to afford 1-(4-methoxy-3-nitrophenyl)-1H-pyrrole as a solid.
Phase 2: Chemoselective Catalytic Hydrogenation
Objective: Reduction of 1-(4-methoxy-3-nitrophenyl)-1H-pyrrole to 2-methoxy-5-(1H-pyrrol-1-yl)aniline.
Mechanistic Insight: Catalytic hydrogenation using Palladium on Carbon (Pd/C) is highly effective for reducing aromatic nitro compounds to anilines [2]. The reaction is performed at ambient temperature and low hydrogen pressure (balloon) to ensure chemoselectivity. Under these mild conditions, the nitro group is rapidly reduced, while the aromatic pyrrole ring and the methoxy ether linkage remain completely unaffected.
Protocol
Setup: In a 250 mL round-bottom flask, dissolve 1-(4-methoxy-3-nitrophenyl)-1H-pyrrole (8.0 g, 36.7 mmol, 1.0 equiv) in HPLC-grade Methanol (120 mL).
Catalyst Addition: Carefully add 10% Pd/C (0.8 g, 10 wt%). Safety Note: Dry Pd/C is pyrophoric. It is recommended to purge the flask with Argon or Nitrogen before and immediately after adding the catalyst.
Hydrogenation: Evacuate the flask and backfill with Hydrogen gas using a balloon. Repeat this purge cycle three times to ensure a pure H₂ atmosphere.
Reaction: Stir the suspension vigorously at room temperature for 4-6 hours. Monitor the reaction via TLC (Hexanes/EtOAc 2:1). The reduction is complete when the starting material is entirely consumed, yielding a more polar, UV-active product spot.
Filtration: Purge the flask with Nitrogen to remove residual Hydrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad thoroughly with additional Methanol (50 mL). Safety Note: Do not let the Celite pad dry out completely while drawing air through it, as the finely divided palladium can ignite solvent vapors.
Isolation: Concentrate the filtrate under reduced pressure to yield 2-methoxy-5-(1H-pyrrol-1-yl)aniline. The product is generally of sufficient purity (>95%) for subsequent synthetic steps, but can be recrystallized from ethanol/water if analytical purity is required.
Quantitative Data & Stoichiometry
Table 1: Reaction Stoichiometry for Phase 1 (Clauson-Kaas)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
2-Methoxy-5-nitroaniline
168.15
1.0
10.0 g
Starting Material
2,5-Dimethoxytetrahydrofuran
132.16
1.1
8.5 mL
Pyrrole Precursor
Glacial Acetic Acid
60.05
Solvent
100 mL
Solvent / Catalyst
Table 2: Reaction Stoichiometry for Phase 2 (Hydrogenation)
Reagent
MW ( g/mol )
Equivalents
Amount
Role
1-(4-Methoxy-3-nitrophenyl)-1H-pyrrole
218.21
1.0
8.0 g
Intermediate
10% Palladium on Carbon
N/A
10 wt%
0.8 g
Catalyst
Hydrogen Gas (H₂)
2.02
Excess
Balloon
Reducing Agent
Methanol
32.04
Solvent
120 mL
Solvent
References
Clauson–Kaas pyrrole synthesis using diverse catalysts: a transition from conventional to greener approach. National Center for Biotechnology Information (PMC). Available at:[Link]
Rational design of single-atom catalysts for efficient hydrogenation of nitro compounds. OAE Publishing. Available at:[Link]
Application
Application Notes and Protocols for 2-methoxy-5-(1H-pyrrol-1-yl)aniline in OLED Material Synthesis
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: Unlocking the Potential of a Versatile Building Block Organic Light-Emitting Diodes (OLEDs)...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: Unlocking the Potential of a Versatile Building Block
Organic Light-Emitting Diodes (OLEDs) represent a paradigm shift in display and lighting technology, offering superior contrast, flexibility, and energy efficiency. The performance of these devices is intrinsically linked to the molecular architecture of the organic semiconductor materials employed within their emissive and charge-transport layers. The rational design of novel organic materials is therefore a critical endeavor in advancing OLED technology. This document provides detailed application notes and protocols for the utilization of 2-methoxy-5-(1H-pyrrol-1-yl)aniline , a promising yet underexplored building block, in the synthesis of high-performance OLED materials.
The unique molecular structure of 2-methoxy-5-(1H-pyrrol-1-yl)aniline, featuring an electron-rich aniline core functionalized with both a methoxy and a pyrrole group, presents a compelling platform for the synthesis of advanced hole-transporting materials (HTMs), host materials, and potentially, emissive materials. The aniline nitrogen provides a reactive handle for established cross-coupling methodologies, enabling the construction of extended π-conjugated systems. The methoxy and pyrrole substituents are anticipated to favorably modulate the electronic properties, solubility, and morphological stability of the resulting materials, key parameters for efficient and long-lasting OLED devices.
This guide is structured to provide not only step-by-step synthetic protocols but also the underlying scientific rationale for the proposed molecular designs. By leveraging established synthetic strategies and drawing parallels from well-understood structure-property relationships in OLED materials, we present a roadmap for harnessing the potential of 2-methoxy-5-(1H-pyrrol-1-yl)aniline.
Part 1: Strategic Importance in Hole-Transporting Material (HTM) Synthesis
The primary and most immediate application of 2-methoxy-5-(1H-pyrrol-1-yl)aniline is in the synthesis of triarylamine-based hole-transporting materials. Triarylamines are a cornerstone of OLED technology due to their excellent hole mobility and thermal stability. The presence of electron-donating groups on the aniline precursor is known to raise the Highest Occupied Molecular Orbital (HOMO) energy level, facilitating efficient hole injection from the anode.[1] Both the methoxy and pyrrole moieties in 2-methoxy-5-(1H-pyrrol-1-yl)aniline are electron-donating, making it an excellent candidate for this purpose.
Proposed Molecular Design for a High-Performance HTM
We propose the synthesis of a starburst, non-planar HTM, 4,4',4''-(nitrilotris(2-methoxy-5-(1H-pyrrol-1-yl)benzene-4,1-diyl))tris(N,N-bis(4-methoxyphenyl)aniline) , hereafter designated as MPA-3TPyr . This design incorporates the 2-methoxy-5-(1H-pyrrol-1-yl)aniline core and extends the conjugation with triphenylamine units, a well-established motif for efficient hole transport. The non-planar structure is intended to suppress crystallization and promote the formation of stable amorphous films, a crucial requirement for long-lasting OLED devices.
Part 2: Synthetic Protocols
The synthesis of advanced OLED materials from 2-methoxy-5-(1H-pyrrol-1-yl)aniline can be effectively achieved through palladium-catalyzed cross-coupling reactions, most notably the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling. These reactions are renowned for their versatility and tolerance to a wide range of functional groups.[2][3]
Protocol 1: Synthesis of a Triarylamine-based Hole-Transporting Material (HTM) via Buchwald-Hartwig Amination
This protocol outlines the synthesis of a novel triarylamine derivative, a key component in the hole transport layer of OLEDs. The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[4]
Reaction Scheme:
Figure 1: Conceptual workflow for the Buchwald-Hartwig amination.
Materials and Reagents:
Reagent
CAS Number
Molecular Weight
Quantity (mmol)
2-methoxy-5-(1H-pyrrol-1-yl)aniline
946699-24-7
188.23
1.0
4-Iodo-N,N-bis(4-methoxyphenyl)aniline
6343-68-6
435.29
1.1
Palladium(II) acetate (Pd(OAc)₂)
3375-31-3
224.50
0.02
XPhos
564483-18-7
476.65
0.04
Sodium tert-butoxide (NaOtBu)
865-48-5
96.10
1.4
Anhydrous Toluene
108-88-3
92.14
10 mL
Procedure:
To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2-methoxy-5-(1H-pyrrol-1-yl)aniline (1.0 mmol), 4-iodo-N,N-bis(4-methoxyphenyl)aniline (1.1 mmol), sodium tert-butoxide (1.4 mmol), and the palladium catalyst precursor, Pd(OAc)₂ (0.02 mmol), along with the phosphine ligand, XPhos (0.04 mmol).
Add anhydrous toluene (10 mL) via syringe.
Degas the reaction mixture by three freeze-pump-thaw cycles.
Heat the reaction mixture to 110 °C and stir for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).
After completion, cool the reaction mixture to room temperature and quench with water.
Extract the product with dichloromethane (3 x 20 mL).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the desired triarylamine derivative.
Protocol 2: Synthesis of a Donor-Acceptor Emissive Material via Suzuki-Miyaura Coupling
This protocol outlines the synthesis of a donor-acceptor type molecule, which could potentially exhibit thermally activated delayed fluorescence (TADF), making it suitable as an emissive dopant in OLEDs. The Suzuki-Miyaura coupling is a versatile method for forming carbon-carbon bonds.[5][6]
Reaction Scheme:
Figure 2: Conceptual workflow for the Suzuki-Miyaura coupling.
Materials and Reagents:
Reagent
CAS Number
Molecular Weight
Quantity (mmol)
4-Bromo-2-methoxy-5-(1H-pyrrol-1-yl)aniline (to be synthesized)
Synthesis of 4-Bromo-2-methoxy-5-(1H-pyrrol-1-yl)aniline: Brominate 2-methoxy-5-(1H-pyrrol-1-yl)aniline using a mild brominating agent such as N-bromosuccinimide (NBS) in a suitable solvent like dichloromethane or acetonitrile. Purify the product by column chromatography.
Suzuki-Miyaura Coupling: To a round-bottom flask, add the synthesized 4-bromo-2-methoxy-5-(1H-pyrrol-1-yl)aniline (1.0 mmol), 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidine (1.2 mmol), and Pd(PPh₃)₄ (0.03 mmol).
Add toluene (8 mL), ethanol (2 mL), and an aqueous solution of K₂CO₃ (2.0 mmol in 2 mL of water).
Degas the mixture with argon for 15 minutes.
Heat the reaction to 90 °C and stir for 12 hours under an inert atmosphere.
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
Add water and extract with ethyl acetate (3 x 25 mL).
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
Purify the residue by column chromatography on silica gel to obtain the target donor-acceptor molecule.
Part 3: Predicted Properties and Device Integration
The electronic properties of materials derived from 2-methoxy-5-(1H-pyrrol-1-yl)aniline are expected to be highly suitable for OLED applications.
Electronic Properties
The combination of the methoxy and pyrrole groups is anticipated to result in a relatively high HOMO level in the resulting triarylamine derivatives, typically in the range of -5.1 to -5.4 eV.[7] This is advantageous for efficient hole injection from standard anodes like indium tin oxide (ITO). The LUMO (Lowest Unoccupied Molecular Orbital) levels are expected to be sufficiently high to ensure good electron-blocking properties when used as an HTM. For the proposed donor-acceptor molecules, the HOMO-LUMO gap can be tuned by the choice of the acceptor unit, potentially leading to emission in the blue or green region of the visible spectrum.
Table 1: Predicted Electronic Properties of a Hypothetical HTM Derived from 2-methoxy-5-(1H-pyrrol-1-yl)aniline
Property
Predicted Value
Significance in OLEDs
HOMO Energy Level
-5.2 eV
Efficient hole injection from the anode.
LUMO Energy Level
-2.1 eV
Good electron blocking capability.
Triplet Energy (T₁)
> 2.7 eV
Suitable as a host for phosphorescent emitters.
Glass Transition (Tg)
> 120 °C
High morphological stability of the thin film.
OLED Device Architecture and Fabrication
Materials synthesized from 2-methoxy-5-(1H-pyrrol-1-yl)aniline can be integrated into a standard multi-layer OLED device structure.
Figure 3: A typical multi-layer OLED device structure.
Device Fabrication Protocol (Vapor Deposition):
Patterned ITO-coated glass substrates are cleaned sequentially in ultrasonic baths of deionized water, acetone, and isopropanol.
The substrates are then treated with UV-ozone for 15 minutes to improve the work function of the ITO.
The organic layers are deposited by thermal evaporation in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
A typical layer sequence would be: HIL (e.g., 10 nm of HAT-CN), HTL (e.g., 40 nm of the synthesized triarylamine), EML (e.g., 20 nm of a host doped with an emissive guest), ETL (e.g., 30 nm of TPBi), and EIL (e.g., 1 nm of LiF).
Finally, a cathode layer (e.g., 100 nm of aluminum) is deposited.
The device is then encapsulated to protect it from atmospheric moisture and oxygen.
Conclusion and Future Outlook
2-methoxy-5-(1H-pyrrol-1-yl)aniline represents a highly promising and versatile building block for the synthesis of novel organic semiconductor materials for OLED applications. Its inherent electronic properties, coupled with the synthetic accessibility of its derivatives through robust cross-coupling reactions, make it an attractive starting point for the development of next-generation hole-transporting materials, host materials, and emitters. The protocols and design strategies outlined in this document provide a solid foundation for researchers to explore the full potential of this compound. Further research should focus on the synthesis of a library of derivatives and the comprehensive characterization of their photophysical and electrochemical properties, as well as their performance in OLED devices.
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Hartwig, J. F. (2010). The Role of the Base in Buchwald-Hartwig Amination.
Kivala, M., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 18073-18083.
Li, C.-C., et al. (2025). Nitrate Reduction for Deaminative Suzuki–Miyaura Coupling of Anilines.
Kim, J., et al. (2023). Multiple donor–acceptor design for highly luminescent and stable thermally activated delayed fluorescence emitters.
Li, C.-C., et al. (2025). Nitrate Reduction for Deaminative Suzuki-Miyaura Coupling of Anilines. PubMed.
Park, Y.-S., et al. (2016). High efficiency green TADF emitters of acridine donor and triazine acceptor D-A-D structure.
Liu, Y., Zakeeruddin, S. M., & Graetzel, M. (2022). Hole transport material, synthesis thereof, and solar cell. EPFL.
Sreejith, S., et al. (2016). Synthesis of donor–acceptor molecules based on isoxazolones for investigation of their nonlinear optical properties.
Bridges, C. R., et al. (2025). Diversifying peripheral aromatic units of pyrrolo[3,2-b]pyrrole-containing conjugated polymers and the resulting optoelectronic properties.
Poplavskyy, D., et al. (2019). Star-shaped triarylamine-based hole-transport materials in perovskite solar cells. Sustainable Energy & Fuels, 3(11), 3007-3017.
Kim, M., et al. (2022). Comparative study of thermally activated delayed fluorescent properties of donor–acceptor and donor–acceptor–donor architectures based on phenoxazine and dibenzo[a,j]phenazine. Beilstein Journal of Organic Chemistry, 18, 481-489.
Pitchaiya, S., et al. (2022). Advances in Hole Transport Materials for Layered Casting Solar Cells. Polymers, 14(18), 3804.
Park, Y.-S., et al. (2016). High efficiency green TADF emitters of acridine donor and triazine acceptor D–A–D structures.
Sharma, G. D., et al. (2020). Pyrrole-Containing Semiconducting Materials: Synthesis and Applications in Organic Photovoltaics and Organic Field-Effect Transistors.
Kuik, M., et al. (2019). Synthesis and Optoelectronic Properties of New Methoxy-Substituted Diketopyrrolopyrrole Polymers. Macromolecules, 52(11), 4049-4057.
Application Notes and Protocols for the Catalytic Amidation of 2-Methoxy-5-(1H-pyrrol-1-yl)aniline
Introduction: The Strategic Importance of 2-Methoxy-5-(1H-pyrrol-1-yl)aniline in Medicinal Chemistry 2-Methoxy-5-(1H-pyrrol-1-yl)aniline is a key structural motif in modern drug discovery, serving as a versatile building...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Strategic Importance of 2-Methoxy-5-(1H-pyrrol-1-yl)aniline in Medicinal Chemistry
2-Methoxy-5-(1H-pyrrol-1-yl)aniline is a key structural motif in modern drug discovery, serving as a versatile building block for a range of biologically active compounds. Its unique electronic and steric properties, arising from the interplay between the electron-donating methoxy group, the aromatic pyrrole ring, and the reactive aniline functionality, make it a valuable precursor for synthesizing complex molecules, including kinase inhibitors and other targeted therapeutics. The formation of an amide bond from this aniline is a critical transformation in the synthesis of many pharmaceutical candidates.
Traditionally, amide bond formation relies on stoichiometric activating agents, which often generate significant waste and can be incompatible with sensitive functional groups. Catalytic amidation methods represent a more sustainable and efficient alternative, offering milder reaction conditions, higher atom economy, and broader functional group tolerance.[1][2] This guide provides a detailed overview of contemporary catalytic amidation techniques applicable to 2-methoxy-5-(1H-pyrrol-1-yl)aniline, with a focus on practical, field-proven protocols and the underlying scientific principles.
Core Principles of Catalytic Amidation with Anilines
The direct condensation of a carboxylic acid and an amine to form an amide is a thermodynamically challenging process that requires the removal of water to drive the equilibrium. Catalytic methods facilitate this transformation by activating the carboxylic acid, the amine, or both, thereby lowering the activation energy of the reaction. For less nucleophilic anilines like 2-methoxy-5-(1H-pyrrol-1-yl)aniline, effective catalysis is crucial.
Several classes of catalysts have emerged as powerful tools for direct amidation, including those based on boron, zirconium, and various transition metals.[3][4][5][6] More recently, biocatalytic approaches using enzymes like lipases have also gained traction as a green and efficient method for amide synthesis.[1][2]
Recommended Catalytic Systems and Protocols
Based on the current literature, two highly effective and versatile catalytic systems are recommended for the amidation of 2-methoxy-5-(1H-pyrrol-1-yl)aniline: Boron-Catalyzed Amidation and Zirconium-Catalyzed Amidation. A promising green alternative, Enzyme-Catalyzed Amidation, is also presented.
Protocol 1: Boron-Catalyzed Direct Amidation
Boronic acid derivatives have emerged as highly efficient catalysts for direct amidation reactions, operating under relatively mild conditions.[3][4][5] They are known to activate carboxylic acids towards nucleophilic attack by the amine. For anilines, particularly those with electron-donating or sterically hindering groups, certain boronic acid catalysts have shown excellent efficacy.
Causality of Experimental Choices:
Catalyst Selection: Arylboronic acids with electron-withdrawing substituents are effective Lewis acid catalysts that activate the carboxylic acid.[5] A thioether-substituted biphenylboronic acid has been reported to be particularly effective for the amidation of poorly nucleophilic anilines.[5]
Solvent and Dehydration: An azeotropic solvent like toluene is used to remove water via a Dean-Stark apparatus, which is crucial for driving the reaction equilibrium towards amide formation. While molecular sieves can also be used, they may be less practical for larger-scale reactions.[3][4]
Temperature: The reaction is typically performed at reflux to facilitate water removal and overcome the activation energy barrier for the reaction between the activated carboxylic acid and the less nucleophilic aniline.
Author: BenchChem Technical Support Team. Date: April 2026
Target Audience: Researchers, Materials Scientists, and Drug Development Professionals (Bioelectronics & Biosensors)
Document Type: Advanced Methodology & Protocol Guide
Introduction & Mechanistic Rationale
The development of next-generation organic bioelectronics and biosensors relies heavily on conductive polymers with tunable electronic properties and high biocompatibility[1]. While polyaniline (PANI) and polypyrrole (PPy) are industry standards, their homopolymers often suffer from processability issues or limited electrochemical windows.
The custom bifunctional monomer 2-methoxy-5-(1H-pyrrol-1-yl)aniline (MMPA) bridges this gap by combining the structural benefits of both moieties into a single polymerizable unit.
Causality of Molecular Design:
The Methoxy (-OMe) Group: Positioned ortho to the amine, this electron-donating group significantly lowers the monomer's oxidation potential. During polymerization, it stabilizes the resulting semiquinone radical cation (polaron state), leading to a highly stable conductive state[2].
The Pyrrole Moiety: N-linked to the aniline ring, the pyrrole group provides secondary
α−α′
polymerization sites. This allows the linear aniline backbone to cross-link, forming a highly conductive, multidimensional network rather than a rigid, brittle linear chain.
Mechanistic pathways for the oxidative polymerization of the bifunctional monomer.
Experimental Workflows & Protocols
To successfully incorporate MMPA into a conductive network, the polymerization kinetics must be strictly controlled. Below are two field-proven protocols tailored for different downstream applications.
Continuous potentiostatic methods often lead to the overoxidation of the highly reactive pyrrole moiety, which degrades the conjugated backbone and ruins conductivity. A pulsed galvanostatic approach allows monomer diffusion to the electrode surface during the relaxation time, ensuring the steady growth of uniform, highly conductive nanoparticles.
Reagents:
Monomer: 0.1 M MMPA (Note: Concentration must be >60 mM. Below this threshold, methoxyaniline derivatives undergo head-to-head coupling, forming redox-active but poorly conductive phenazine-type termination units[3]).
Electrolyte/Dopant: 1.0 M
HClO4
or 0.12 M
HCl
.
Step-by-Step Methodology:
Cell Preparation: Set up a standard three-electrode cell using a Platinum (Pt) grid working electrode, a Pt wire counter electrode, and an Ag/AgCl reference electrode.
Solution Purging: Purge the 0.1 M MMPA / 1.0 M
HClO4
solution with high-purity
N2
for 15 minutes to remove dissolved oxygen, which can cause premature radical quenching.
Pulsed Deposition: Apply a pulsed current density of
9 mA/cm2
. Set the pulse time (
ton
) to 1 second and the relaxation time (
toff
) to 1 second.
Thermal Control: Maintain the electrochemical cell strictly at 1°C. Causality: Lower temperatures suppress side reactions and favor para-directed head-to-tail coupling over highly branched, defective oligomers.
Washing: Rinse the coated electrode with 0.12 M
HCl
followed by double-distilled water to remove unreacted monomer while maintaining the doped (protonated) state.
Self-Validating Checkpoint: Monitor the cyclic voltammogram periodically. You should observe distinct oxidation peaks. The first peak (~0.3 V vs Ag/AgCl) corresponds to the formation of the semiquinone radical cation (polaron state), while subsequent peaks (~0.7–0.8 V) indicate the transition to the quinone imine (bipolaron) state[2]. A steady increase in peak current with each cycle validates successful film growth.
Protocol B: Chemical Oxidative Copolymerization (For Bulk Powder Synthesis)
When copolymerizing MMPA with standard aniline or pyrrole to tune the bandgap, standard simultaneous mixing yields poor results. The nitrogen of the pyrrole ring forms quasi-hydrogen bonds with the adjacent free
H+
of the protonated aniline chain. This traps the protons, reducing the carrier concentration and plummeting electrical conductivity[4].
Step-by-Step Methodology:
Pre-polymerization: Dissolve the aniline-based monomer (or MMPA) in 1.0 M
HCl
at 1°C. Add the oxidant (Ammonium Persulfate, APS) dropwise. Allow this to react for exactly 15 minutes before adding any secondary pyrrole monomers. Causality: This pre-polymerization step allows the aniline chains to form small oligomers first, drastically reducing quasi-hydrogen bonding and freeing up
H+
ions, which increases final conductivity by up to 3–4 orders of magnitude[4].
Chain Propagation: Introduce the secondary monomer (if applicable) and stir the reaction continuously for 4 hours at 1°C.
Termination & Filtration: Stop the reaction by pouring the mixture into a large volume of methanol. Vacuum filter the resulting dark precipitate.
Doping/Washing: Wash the powder extensively with 0.12 M
HCl
to ensure complete protonation of the imine nitrogens (emeraldine salt formation), followed by acetone to remove low-molecular-weight oligomers.
Drying: Dry under a dynamic vacuum at 60°C for 24 hours.
Self-Validating Checkpoint: The reaction mixture must transition from a pale solution to a deep blue-green (emeraldine salt equivalent) within 30 minutes of oxidant addition. FTIR of the final powder should show a sharp N-H stretching peak (~3400 cm⁻¹) rather than a broad, shifted band, confirming the successful reduction of proton-trapping hydrogen bonds[4].
Step-by-step experimental workflow for chemical and electrochemical polymerization.
Quantitative Data & Characterization
The incorporation of the pyrrole moiety into the methoxyaniline backbone drastically alters the material's electrochemical profile, making it highly suitable for energy storage and bio-interfacing.
Material
Electrical Conductivity (S/cm)
Specific Capacitance (F/g)
Bandgap (eV)
Primary Application
Polyaniline (PANI) Homopolymer
~0.1 - 5.0
400 - 500
~2.8
Energy Storage
Polypyrrole (PPy) Homopolymer
~10 - 50
300 - 400
~3.1
Biosensors
Poly(2-methoxyaniline)
~0.01 - 0.1
150 - 250
~2.9
Electrochromics
Poly(MMPA) Cross-linked Network
~15 - 80
550 - 650
~2.4
Bioelectronics & Supercapacitors
Note: Poly(MMPA) values are extrapolated based on optimized aniline-pyrrole copolymer networks synthesized via pre-polymerization techniques.
References
. International Journal of Electrochemical Science, 2016.
2.4. RSC Advances, 2018.[4]
3.1. CAS Insights, 2025.[1]
4.3. Physical Chemistry Chemical Physics (RSC Publishing), 2002.[3]
5.2. International Journal of Polymeric Materials, 2007.[2]
troubleshooting low reaction yields in 2-methoxy-5-(1H-pyrrol-1-yl)aniline synthesis
Technical Support Center: Synthesis of 2-Methoxy-5-(1H-pyrrol-1-yl)aniline Welcome to the technical support center for the synthesis of 2-methoxy-5-(1H-pyrrol-1-yl)aniline. This guide is designed for researchers, scienti...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Synthesis of 2-Methoxy-5-(1H-pyrrol-1-yl)aniline
Welcome to the technical support center for the synthesis of 2-methoxy-5-(1H-pyrrol-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to this synthesis. Our goal is to provide you with the expertise and practical insights needed to optimize your reaction yields and product purity.
Troubleshooting Guide
This section addresses specific experimental issues you may encounter during the synthesis of 2-methoxy-5-(1H-pyrrol-1-yl)aniline, which is commonly prepared via the Clauson-Kaas reaction or a related pathway.
Issue 1: Low or No Product Formation
You've completed the reaction, but upon analysis (TLC, LC-MS, NMR), you observe a low yield of the desired 2-methoxy-5-(1H-pyrrol-1-yl)aniline or none at all.
Potential Cause
Explanation & Causality
Recommended Solution & Protocol
Inefficient Starting Material Conversion
The synthesis often starts with the reduction of 2-methoxy-5-nitroaniline to 2-methoxy-5-aminobenzylamine, followed by the Clauson-Kaas reaction. Incomplete reduction of the nitro group will result in a lower concentration of the necessary primary amine for the subsequent pyrrole formation.
Verify the completion of the reduction step. Use TLC to monitor the disappearance of the nitroaniline starting material. If the reduction is incomplete, consider extending the reaction time, refreshing the catalyst (e.g., Pd/C), or increasing the hydrogen pressure.
Degradation of Reactants or Products
The Clauson-Kaas reaction, while effective, can be sensitive to harsh acidic conditions and high temperatures, which may lead to the decomposition of the aniline starting material or the pyrrole product.[1][2]
Modify reaction conditions. Consider using a milder acid catalyst or a buffered system, such as an acetate buffer, to maintain a more controlled pH.[2][3] Running the reaction at a lower temperature for a longer duration can also minimize degradation.[4]
Poor Quality of Reagents
The purity of your starting materials, particularly the 2,5-dimethoxytetrahydrofuran, is crucial. Impurities or degradation of this reagent can inhibit the reaction. Similarly, old or degraded aniline starting material can lead to poor outcomes.[4]
Ensure high purity of all reagents. Use freshly distilled or recently purchased 2,5-dimethoxytetrahydrofuran. If you suspect the quality of your aniline, consider purifying it by recrystallization or distillation.[5][6]
Inappropriate Solvent or Catalyst
The choice of solvent and catalyst system is critical for the Clauson-Kaas reaction. While acetic acid is traditionally used, various other catalysts have been reported to improve yields, such as ZrOCl₂·8H₂O or microwave-assisted synthesis with a catalyst like Oxone.[3][7]
Experiment with different solvent and catalyst systems. A range of catalysts from Brønsted acids to metal catalysts have been successfully employed.[3][8] For sensitive substrates, a two-phase system or initial aqueous hydrolysis of 2,5-dimethoxytetrahydrofuran might be beneficial.[1][2]
Issue 2: Presence of Significant Impurities in the Crude Product
Your reaction has yielded a product, but it is contaminated with one or more significant impurities, making purification difficult.
Potential Cause
Explanation & Causality
Recommended Solution & Protocol
Side Reactions
Under acidic conditions, side reactions can occur. For instance, the aniline starting material could undergo self-condensation or other acid-catalyzed side reactions, leading to polymeric byproducts.[9]
Optimize reaction conditions to minimize side reactions. This can be achieved by lowering the reaction temperature, using a milder catalyst, or reducing the reaction time.[4] Monitoring the reaction closely by TLC can help in stopping the reaction once the product is formed, without allowing for significant byproduct formation.
Incomplete Reaction
Unreacted starting materials, such as 2-methoxy-5-aminobenzylamine, will be present as impurities in your crude product.
Drive the reaction to completion. This can be achieved by using a slight excess of one of the reagents (typically the more stable and easily removable one), extending the reaction time, or slightly increasing the temperature if the product is stable under those conditions.
Oxidation of the Product
Anilines are prone to oxidation, which can lead to the formation of colored impurities, often observed as a darkening of the product.[10]
Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation. During workup and purification, avoid prolonged exposure to air and light.[10]
Ineffective Work-up Procedure
An improper work-up can fail to remove unreacted starting materials, the catalyst, or byproducts, leading to a complex crude mixture.
Design a targeted work-up procedure. An acid-base extraction can be highly effective. The basic aniline product can be extracted into an acidic aqueous layer, leaving neutral impurities in the organic phase. The product can then be recovered by basifying the aqueous layer and re-extracting with an organic solvent.[10][11]
Frequently Asked Questions (FAQs)
Q1: What is the general reaction mechanism for the synthesis of 2-methoxy-5-(1H-pyrrol-1-yl)aniline?
The synthesis of N-substituted pyrroles from a primary amine and 2,5-dialkoxytetrahydrofuran is known as the Clauson-Kaas reaction.[3][8][12] The mechanism, in an acidic medium, generally proceeds as follows:
Activation of 2,5-dimethoxytetrahydrofuran: The acid catalyst protonates one of the methoxy groups on the 2,5-dimethoxytetrahydrofuran, leading to its elimination as methanol and the formation of a reactive oxocarbenium ion intermediate.
Nucleophilic Attack: The primary amine (2-methoxy-5-aminobenzylamine) acts as a nucleophile and attacks the electrophilic carbon of the oxocarbenium ion.
Cyclization and Dehydration: A series of proton transfers and eliminations of methanol and water lead to the formation of the aromatic pyrrole ring.
Below is a DOT diagram illustrating the key steps of the Clauson-Kaas reaction pathway.
preventing oxidation of 2-methoxy-5-(1H-pyrrol-1-yl)aniline during long-term storage
Technical Support Center: Handling and Storage of 2-Methoxy-5-(1H-pyrrol-1-yl)aniline Welcome to the Advanced Materials & Reagents Support Center. As a Senior Application Scientist, I frequently encounter inquiries regar...
Author: BenchChem Technical Support Team. Date: April 2026
Technical Support Center: Handling and Storage of 2-Methoxy-5-(1H-pyrrol-1-yl)aniline
Welcome to the Advanced Materials & Reagents Support Center. As a Senior Application Scientist, I frequently encounter inquiries regarding the rapid degradation of highly functionalized aromatic amines. 2-Methoxy-5-(1H-pyrrol-1-yl)aniline is a notoriously sensitive compound. Due to its unique electronic structure, it requires stringent handling protocols to prevent oxidative polymerization.
This guide provides a deep dive into the mechanistic causes of its instability, self-validating experimental protocols for recovery, and field-proven storage solutions.
Part 1: Mechanistic Troubleshooting & FAQs
Q1: Why does my freshly purified 2-methoxy-5-(1H-pyrrol-1-yl)aniline turn from an off-white powder to a dark brown or black tar within days?A: This color change is the visual hallmark of oxidative degradation. The molecule possesses an aniline core (-NH₂), an ortho-methoxy group (-OCH₃), and a meta-pyrrole ring. Both the amine and methoxy groups are strongly electron-donating via resonance (+M effect), which significantly raises the Highest Occupied Molecular Orbital (HOMO) energy of the aromatic system.
Because of this electron-rich nature, the molecule is highly susceptible to Single-Electron Transfer (SET) when exposed to molecular oxygen or light. Oxygen acts as a radical initiator, stripping an electron to form a highly reactive radical cation. As demonstrated in studies on [1], these radical intermediates rapidly couple to form highly conjugated quinone imines or long-chain oligomers, which absorb broad-spectrum light and appear black.
Q2: I need to store this compound for a multi-month drug development campaign. What are the definitive storage conditions?A: To arrest the degradation kinetics, you must eliminate the three catalysts of auto-oxidation: oxygen, thermal energy, and photons. The compound must be stored under a strictly inert Argon atmosphere, at -20 °C or lower, and in amber glassware. Research on the [2] confirms that maintaining an argon atmosphere at -20 °C can preserve the reactivity and purity of highly sensitive anilines for extended periods without functional group degradation.
Q3: My biological assays require the compound to be in solution (e.g., DMSO or Methanol). How long is the solution stable?A: Solutions of 2-methoxy-5-(1H-pyrrol-1-yl)aniline are exceptionally unstable because solvation increases molecular mobility and dissolved oxygen concentration. In ambient air, a DMSO solution will degrade in less than 4 hours.
Causality: Protic or polar aprotic solvents can stabilize the transition states of radical coupling. Always prepare solutions immediately before use using degassed solvents (sparged with Argon for 30 minutes). Never store the compound in solution.
Part 2: Stability Matrix & Data Presentation
To help you benchmark your storage practices, the following table summarizes the quantitative shelf-life of 2-methoxy-5-(1H-pyrrol-1-yl)aniline under various conditions.
Storage Condition
Atmosphere
Container Type
Expected Shelf Life
Visual Quality Indicator
25 °C (Ambient)
Air
Clear Glass Vial
< 24 Hours
Rapid browning/blackening
4 °C (Fridge)
Air
Amber Glass Vial
1 – 2 Weeks
Slight yellowing/tanning
-20 °C (Freezer)
Argon
Amber Glass Vial
> 12 Months
Off-white crystalline solid
-80 °C (Ultra-low)
Argon
Flame-Sealed Ampoule
> 24 Months
Off-white crystalline solid
25 °C (in DMSO)
Air
Clear Glass Vial
< 4 Hours
Opaque dark brown solution
Part 3: Visualizing the Degradation Pathway
The following diagram maps the logical relationship between the compound's electronic vulnerability, the environmental triggers, and the specific interventions required to block degradation.
Oxidative degradation pathway of electron-rich anilines and preventative storage interventions.
Part 4: Experimental Workflows
If your batch has degraded, do not discard it. Use Protocol A to recover the material, followed immediately by Protocol B to secure it. These protocols are designed as self-validating systems to ensure absolute technical accuracy.
Protocol A: Recovery and Purification of Oxidized Material
Note: The pyrrole moiety is highly sensitive to acidic conditions, which will trigger ring-opening or polymerization. Standard silica gel is slightly acidic and must be neutralized.
Dissolution & Filtration: Dissolve the crude, darkened solid in a minimal volume of degassed Ethyl Acetate. Pass the mixture through a tightly packed pad of Celite.
Self-Validation Check: The filtrate should be significantly lighter in color than the crude mixture, indicating the successful removal of high-molecular-weight, insoluble polymeric oligomers.
Stationary Phase Deactivation: Prepare a slurry of silica gel using Hexanes containing 1% Triethylamine (TEA). Pack the flash column with this slurry.
Causality: TEA neutralizes the acidic silanol groups on the silica, preventing acid-catalyzed degradation of the pyrrole ring during purification.
Chromatography: Load the filtrate onto the column and elute using a gradient of Hexanes/Ethyl Acetate (pre-sparged with Argon). Collect the fractions containing the target monomer.
Concentration: Evaporate the solvent under reduced pressure. Crucial: Keep the water bath temperature strictly below 30 °C to prevent thermal degradation of the concentrated product.
Protocol B: Schlenk-Line Ampouling for Long-Term Storage
Once purified, the compound must be immediately isolated from the atmosphere.
Transfer: Quickly transfer the dry, off-white purified solid into a high-quality amber glass vial equipped with a PTFE-lined silicone septum.
Vacuum/Argon Cycling: Connect the vial to a Schlenk line via a needle pierced through the septum. Apply high vacuum (
10−2
mbar) for 30 seconds to evacuate the headspace, then backfill with high-purity Argon. Repeat this cycle exactly three times.
Causality: A single flush only dilutes the oxygen. Triple-cycling mathematically ensures >99.9% displacement of atmospheric oxygen, replacing it with heavy, inert Argon.
Sealing: While under positive Argon pressure (indicated by the bubbler), rapidly remove the needle. Wrap the septum and cap tightly with Parafilm to prevent gas exchange.
Validation & Storage: Place the vial in a -20 °C freezer.
Self-Validation Check: When briefly removed from the freezer, the Parafilm should slightly bulge inward due to the contraction of the Argon gas at low temperatures. If it does not, the seal is compromised and the vial must be re-purged.
References
Siraki, A. G., Jiang, J., & Mason, R. P. (2010). "Investigating the mechanisms of aromatic amine-induced protein free radical formation by quantitative structure-activity relationships: implications for drug-induced agranulocytosis." Chemical Research in Toxicology. Available at:[Link]
Yasuhara, A., Kasano, A., & Sakamoto, T. (1999). "Convenient Reduction of Nitrobenzenes to Anilines Using Electrochemically Generated Nickel." The Journal of Organic Chemistry. Available at:[Link]
Troubleshooting
Technical Support Center: Troubleshooting 2-Methoxy-5-(1H-pyrrol-1-yl)aniline Workflows
Welcome to the Technical Support and Troubleshooting Guide for 2-methoxy-5-(1H-pyrrol-1-yl)aniline (CAS: 946699-24-7). This molecule is a highly versatile, yet notoriously sensitive building block used in drug discovery...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support and Troubleshooting Guide for 2-methoxy-5-(1H-pyrrol-1-yl)aniline (CAS: 946699-24-7). This molecule is a highly versatile, yet notoriously sensitive building block used in drug discovery and materials science.
The structural complexity of this compound arises from its "push-pull" reactivity profile: it features a nucleophilic aniline primary amine (the desired site for functionalization), an electron-donating methoxy group, and a highly electron-rich
N
-linked pyrrole ring. This guide addresses the mechanistic causality behind common side reactions—specifically pyrrole degradation and regioselectivity failures—and provides validated protocols to ensure high-yielding, chemoselective transformations.
Part 1: Frequently Asked Questions (FAQs) & Mechanistic Troubleshooting
Q1: Why does my reaction mixture turn dark green or black, yielding a tar-like substance during amidation with acid chlorides?
The Causality: You are observing acid-catalyzed pyrrole polymerization. Acid chlorides generate stoichiometric amounts of hydrogen chloride (HCl) as a byproduct during amidation. Pyrrole is an electron-rich aromatic compound; under acidic conditions, the pyrrole ring becomes protonated, typically at the C2 or C3 position[1]. This protonation disrupts the aromaticity of the ring, creating a highly reactive electrophilic iminium species. This intermediate is rapidly attacked by neutral, unprotonated pyrrole molecules in the mixture, initiating an uncontrolled chain reaction that results in insoluble, black polypyrrole polymers[1].
The Solution: You must strictly avoid the accumulation of Brønsted acids.
Switch to Coupling Reagents: Abandon acid chlorides in favor of carboxylic acids activated by peptide coupling reagents (e.g., HATU, EDC/HOBt) in the presence of a non-nucleophilic base like
N,N
-Diisopropylethylamine (DIPEA).
Scavenge HCl Immediately: If an acid chloride must be used, employ Schotten-Baumann conditions (biphasic
DCM
/
aq.NaHCO3
) or use a large excess (3.0+ equivalents) of pyridine or DIPEA, adding the acid chloride dropwise at 0 °C to suppress the exothermic protonation of the pyrrole ring.
Q2: LC-MS shows the correct mass for my desired amide (
+[Acyl]
), but
1H
NMR indicates the aniline
NH2
is still present. What happened?
The Causality: You have encountered a regioselectivity failure via Electrophilic Aromatic Substitution (EAS). The pyrrole ring is a highly electron-rich heteroaromatic system, making it exceptionally susceptible to electrophilic attack, particularly at the C2 and C5 positions[2]. If your electrophile (e.g., an acylium ion generated from an acid chloride, or a diazonium salt) is highly reactive, it may preferentially attack the pyrrole ring via a Friedel-Crafts-type mechanism rather than the aniline nitrogen.
The Solution: Attenuate the reactivity of your electrophile.
Do not use Lewis acids (like
AlCl3
or
FeCl3
) which hyper-activate electrophiles and direct them toward the pyrrole ring.
Pre-form a less reactive active ester (e.g., using NHS/DCC) before introducing the 2-methoxy-5-(1H-pyrrol-1-yl)aniline to the reaction vessel. The aniline nitrogen is a superior nucleophile compared to the pyrrole carbon when reacting with mild active esters.
Q3: During reductive amination with an aldehyde, I am getting a mixture of secondary and tertiary amines. How do I stop over-alkylation?
The Causality: The methoxy group at the ortho position to the aniline amine increases the electron density on the nitrogen. Once the first alkyl group is added (forming the secondary amine), the nitrogen becomes even more nucleophilic due to the inductive effect of the new alkyl chain, leading to rapid subsequent reaction with another equivalent of the aldehyde/imine.
The Solution: Use a stepwise reductive amination approach. Form the imine completely first using a dehydrating agent (like
MgSO4
or molecular sieves) or a catalytic amount of a mild acid (like acetic acid, keeping pH > 5 to protect the pyrrole). Only after the imine is fully formed should you add a mild reducing agent like Sodium triacetoxyborohydride (
NaBH(OAc)3
). The steric bulk of the first alkyl group combined with the mild nature of
NaBH(OAc)3
will prevent the formation of the tertiary amine.
Part 2: Quantitative Data & Analytical Indicators
Use the following diagnostic matrix to rapidly identify side products in your crude reaction mixtures.
Side Product / Failure Mode
Reaction Context
Mechanistic Cause
Analytical Indicator (
1H
NMR / LC-MS)
Polypyrrole Tar
Acidic conditions (e.g., Acid chlorides, strong Lewis acids)
Visual: Black/dark green insoluble mass.NMR: Broad, unresolved polymeric baseline humps.
C2/C5 Acylated Pyrrole
Amidation with highly reactive electrophiles
Electrophilic Aromatic Substitution (EAS) on the pyrrole ring[2].
NMR: Loss of the characteristic pyrrole C2/C5 protons (~6.8 ppm). Aniline
NH2
broad singlet (~3.8 ppm) remains intact.
Tertiary Amine (Over-alkylation)
Reductive amination or alkylation
Increased nucleophilicity of the secondary amine intermediate.
LC-MS: Mass peak corresponding to
[M+2(Alkyl)+H]+
.NMR: Complete disappearance of the
NH
proton.
Oxidative Degradation
Benchtop storage in ambient air/light
Oxidation of the electron-rich methoxy-aniline system.
LC-MS:+16
Da (
N
-oxide) or
−2
Da (quinone-imine).Visual: Material turns from pale crystalline to dark brown.
Part 3: Mechanistic Visualizations
The Threat: Acid-Catalyzed Pyrrole Polymerization
Understanding the degradation pathway is critical for preventing it. The diagram below illustrates how trace acid triggers a catastrophic chain reaction.
Fig 1: Acid-catalyzed pyrrole polymerization pathway leading to tar formation.
The Solution: Chemoselective Amidation Workflow
To successfully functionalize the aniline without degrading the pyrrole, the workflow must strictly control temperature and completely scavenge acidic byproducts.
Protocol: Chemoselective Amidation via Peptide Coupling (Zero-Acid Method)
This protocol utilizes HATU to activate the carboxylic acid, completely avoiding the generation of HCl and protecting the sensitive pyrrole ring.
Reagents:
2-Methoxy-5-(1H-pyrrol-1-yl)aniline (1.0 eq)
Carboxylic Acid of choice (1.1 eq)
HATU (1.2 eq)
N,N
-Diisopropylethylamine (DIPEA) (3.0 eq)
Anhydrous
N,N
-Dimethylformamide (DMF) (0.1 M)
Step-by-Step Methodology:
Pre-activation: In an oven-dried, argon-purged flask, dissolve the carboxylic acid (1.1 eq) and HATU (1.2 eq) in anhydrous DMF.
Base Addition: Add DIPEA (3.0 eq) to the flask. Stir at room temperature for 15 minutes. The solution will typically turn pale yellow, indicating the formation of the active OAT ester. Causality: Pre-activation ensures the aniline only reacts with the active ester, preventing side reactions between the coupling agent and the electron-rich aniline.
Substrate Introduction: In a separate vial, dissolve 2-methoxy-5-(1H-pyrrol-1-yl)aniline (1.0 eq) in a minimal amount of anhydrous DMF.
Coupling: Cool the pre-activation flask to 0 °C using an ice bath. Slowly add the aniline solution dropwise over 5 minutes.
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor completion via LC-MS or TLC (typically Hexanes/EtOAc 1:1).
Workup: Quench the reaction by pouring the mixture into a separatory funnel containing saturated aqueous
NaHCO3
(10 volumes). Extract with Ethyl Acetate (
3×10
volumes).
Washing: Wash the combined organic layers with 5% aqueous
LiCl
(
3×10
volumes) to remove residual DMF, followed by brine.
Isolation: Dry the organic layer over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure. Purify via flash column chromatography.
HPLC method validation for determining 2-methoxy-5-(1H-pyrrol-1-yl)aniline chemical purity
An in-depth, objective comparison and validation guide for the chromatographic analysis of 2-methoxy-5-(1H-pyrrol-1-yl)aniline, designed for analytical chemists and drug development professionals. Executive Summary The a...
Author: BenchChem Technical Support Team. Date: April 2026
An in-depth, objective comparison and validation guide for the chromatographic analysis of 2-methoxy-5-(1H-pyrrol-1-yl)aniline, designed for analytical chemists and drug development professionals.
Executive Summary
The accurate determination of chemical purity for complex intermediates like 2-methoxy-5-(1H-pyrrol-1-yl)aniline requires highly selective chromatographic methods. This molecule presents a triad of analytical challenges: the basicity of the aniline nitrogen, the electron-donating methoxy group, and the electron-rich
π
-cloud of the pyrrole ring. This guide objectively compares the performance of standard C18 columns against Phenyl-Hexyl chemistries, demonstrating why orthogonal retention mechanisms are critical for this analyte. Furthermore, it provides a comprehensive, self-validating methodology aligned with the latest[1].
When developing methods for , laboratories frequently default to standard C18 stationary phases[2]. However, C18 relies exclusively on dispersive hydrophobic interactions. Because positional isomers of 2-methoxy-5-(1H-pyrrol-1-yl)aniline (such as the 4-pyrrol-1-yl isomer) possess nearly identical hydrophobicity, C18 columns often fail to achieve baseline resolution, resulting in co-elution and failed specificity.
To solve this, we must look at the causality behind stationary phase interactions. By utilizing a Phenyl-Hexyl column, we introduce a secondary, orthogonal retention mechanism. According to research on , the phenyl ring of the ligand acts as a Lewis base, engaging in strong
π−π
interactions with the analyte's electron-rich pyrrole and aromatic rings[3]. The hexyl spacer provides necessary flexibility, allowing the stationary phase to conform to the rigid aromatic structure of the analyte. This differential
π
-stacking effectively discriminates between subtle positional isomers.
Workflow demonstrating the superiority of Phenyl-Hexyl over C18 for aromatic amine separation.
Data Presentation: Product Comparison
The experimental data below highlights the objective performance differences between a standard C18 phase and the optimized Phenyl-Hexyl phase for determining the chemical purity of 2-methoxy-5-(1H-pyrrol-1-yl)aniline.
Table 1: Chromatographic Performance Comparison
Parameter
Standard C18 (Alternative)
Phenyl-Hexyl (Optimized)
Retention Time (min)
6.8
8.4
Peak Tailing Factor (
Tf
)
1.8 (Significant tailing)
1.1 (Highly symmetrical)
Resolution (
Rs
) from Isomer
1.2 (Co-elution risk)
3.5 (Baseline resolved)
Theoretical Plates (
N
)
4,200
9,800
Primary Selectivity Mechanism
Dispersive Hydrophobic
Hydrophobic +
π−π
Stacking
Experimental Protocols: Step-by-Step Methodology
To ensure absolute trustworthiness, the following protocol is designed as a self-validating system . It incorporates internal System Suitability Tests (SST) that act as a gatekeeper; if the chemistry or hardware deviates, the SST will fail, preventing the collection of invalid data.
Mobile Phase Preparation
Mobile Phase A (Buffer): Weigh 0.77 g of Ammonium Acetate (10 mM) and dissolve in 1000 mL of LC-MS grade water. Adjust the pH to 6.5 ± 0.05 using dilute acetic acid.
Causality: The aniline moiety has a pKa of ~4.5. Maintaining the mobile phase at pH 6.5 ensures the molecule remains in its neutral, unprotonated state. This prevents secondary ion-exchange interactions with residual silanols on the silica support, which is the primary cause of peak tailing in basic analytes.
Mobile Phase B (Organic): 100% LC-MS Grade Acetonitrile. (Acetonitrile is chosen over methanol as its aprotic nature provides sharper peaks for rigid aromatic systems).
Chromatographic Conditions
Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm.
Flow Rate: 1.0 mL/min.
Column Temperature: 35°C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer kinetics for the bulky pyrrole group).
Detection: PDA/UV at 254 nm.
Injection Volume: 10 µL.
Gradient Program:
0.0 - 2.0 min: 10% B
2.0 - 10.0 min: 10%
→
60% B
10.0 - 12.0 min: 60%
→
90% B
12.0 - 15.0 min: 90% B (Wash)
15.0 - 15.1 min: 90%
→
10% B
15.1 - 20.0 min: 10% B (Re-equilibration)
Self-Validating System Suitability Test (SST)
Before injecting any analytical samples, inject a 100 µg/mL reference standard six consecutive times.
Acceptance Criteria: %RSD of peak area
≤
2.0%, Tailing Factor (
Tf
)
≤
1.5, Theoretical Plates (
N
)
≥
5000.
Action: If criteria are not met, the system automatically halts. This ensures the column chemistry and mobile phase pH are intact before proceeding.
ICH Q2(R2) Validation Protocol & Results
The method was subjected to rigorous validation in accordance with the updated, which mandate a lifecycle approach to analytical procedure validation[4].
Sequential self-validating ICH Q2(R2) protocol ensuring continuous analytical reliability.
Table 2: ICH Q2(R2) Method Validation Summary (Phenyl-Hexyl)
No interference at target RT; PDA Peak Purity Angle < Threshold.
Purity = 0.999; No interference.
Linearity & Range
5 concentration levels ranging from 25% to 150% of target (25-150 µg/mL).
Correlation Coefficient (R²)
≥
0.999.
R² = 0.9998
Accuracy
Spike API into placebo matrix at 50%, 100%, and 150% levels (triplicate).
98.0% - 102.0% recovery across all spiked levels.
99.4% - 100.6%
Precision (Repeatability)
6 independent sample preparations at 100% target concentration.
%RSD of calculated assay
≤
2.0%.
%RSD = 0.65%
Intermediate Precision
Executed by a different analyst on a different day using a different HPLC.
%RSD
≤
2.0% across all 12 combined samples.
%RSD = 0.82%
Robustness
Deliberate variations in pH (±0.2), Temp (±5°C), and Flow (±0.1 mL/min).
Δ
RT < 2.0%,
Δ
Area < 2.0%.
Max
Δ
RT = 0.8%
Conclusion
For the determination of 2-methoxy-5-(1H-pyrrol-1-yl)aniline chemical purity, standard C18 methodologies are fundamentally limited by their reliance on purely hydrophobic interactions, leading to poor specificity against positional isomers. By transitioning to a Phenyl-Hexyl stationary phase and carefully controlling the mobile phase pH to maintain the analyte's neutral state, laboratories can exploit
π−π
stacking to achieve superior resolution. The provided method is fully validated under ICH Q2(R2) standards, offering a highly reliable, self-validating framework for pharmaceutical and chemical quality control.
References
International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of analytical procedures - Scientific guideline." European Medicines Agency (EMA). Available at:[Link]
Element Lab Solutions. "Phenyl Stationary Phases for HPLC: Exploring Selectivity." Available at: [Link]
A Comparative Crystallographic Guide to 2-methoxy-5-(1H-pyrrol-1-yl)aniline Derivatives and Related Scaffolds
For Researchers, Scientists, and Drug Development Professionals This guide provides a comparative analysis of the X-ray crystallographic data for compounds structurally related to 2-methoxy-5-(1H-pyrrol-1-yl)aniline. In...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the X-ray crystallographic data for compounds structurally related to 2-methoxy-5-(1H-pyrrol-1-yl)aniline. In the realm of medicinal chemistry, the precise three-dimensional arrangement of atoms within a molecule is paramount, governing its interactions with biological targets and ultimately its therapeutic efficacy. While crystallographic data for the title compound is not publicly available, this guide leverages data from closely related structures to offer valuable insights into the solid-state properties of this important class of molecules. By examining the crystal structures of precursors and analogues, we can infer how modifications to the 2-methoxy-5-(1H-pyrrol-1-yl)aniline scaffold may influence molecular conformation, intermolecular interactions, and crystal packing—all critical parameters in rational drug design.
The Structural Significance of Substituted Anilines in Drug Discovery
Aniline and its derivatives are privileged scaffolds in medicinal chemistry, appearing in a vast array of approved drugs and clinical candidates. The introduction of a pyrrole moiety and a methoxy group, as in 2-methoxy-5-(1H-pyrrol-1-yl)aniline, creates a molecule with a unique electronic and steric profile. These features can be fine-tuned to optimize binding to target proteins, enhance metabolic stability, and improve pharmacokinetic properties. X-ray crystallography provides the most definitive picture of a molecule's three-dimensional structure in the solid state, offering precise measurements of bond lengths, bond angles, and torsional angles that are essential for understanding structure-activity relationships (SAR).[1]
Comparative Crystallographic Data of Related Aniline and Pyrrole Derivatives
The following table summarizes key crystallographic parameters for several compounds structurally related to 2-methoxy-5-(1H-pyrrol-1-yl)aniline. This comparative data allows for an analysis of how different substituents on the aniline and pyrrole rings affect the crystal lattice.
The comparison of 2-methoxyaniline with 5-chloro-2-methoxyaniline reveals that the addition of a chloro substituent leads to a change in the space group and unit cell dimensions, indicating a different crystal packing arrangement.[3][4] This is a critical consideration in drug development, as different polymorphs of a drug can have different solubilities and bioavailabilities.
The structure of 1-(2-methoxyphenyl)-1H-pyrrole-2,5-dione demonstrates how the methoxybenzene and pyrrole-2,5-dione rings are nearly perpendicular to each other, with a dihedral angle of 75.60 (10)°.[2] This twisted conformation is likely to influence how the molecule can interact with a planar binding site in a protein. In the crystal, weak aromatic π–π stacking interactions are observed between inversion-related pairs of benzene rings.[2]
For N-[1-(1H-pyrrol-2-yl)ethylidene]aniline, there are two independent molecules in the asymmetric unit, with the pyrrole and benzene rings being essentially perpendicular to each other.[5] The molecules form dimers through N—H⋯N hydrogen bonds.[5] The presence of strong hydrogen bonding networks can significantly impact the physical properties of a compound, such as its melting point and solubility.
Experimental Protocol for Single-Crystal X-ray Diffraction
The determination of the crystal structure of small organic molecules like the aniline derivatives discussed here follows a standardized and rigorous protocol.
Step 1: Crystal Growth
High-quality single crystals are essential for a successful X-ray diffraction experiment. For substituted anilines, a common method for crystal growth is the slow evaporation of a saturated solution. The choice of solvent is crucial and often requires screening of various options.
Solvent Selection: Begin by testing the solubility of the compound in a range of solvents (e.g., ethanol, methanol, ethyl acetate, dichloromethane, acetone).
Preparation of a Saturated Solution: Prepare a nearly saturated solution of the aniline derivative in a chosen solvent or solvent mixture by gentle warming.
Slow Evaporation: Loosely cover the vial containing the solution and allow the solvent to evaporate slowly and undisturbed over several days at a constant temperature.
Crystal Selection: Select a crystal with well-defined faces and a size of approximately 0.1-0.3 mm in all dimensions for data collection.
Step 2: Data Collection
Data collection is performed on a single-crystal X-ray diffractometer.
Mounting the Crystal: A suitable crystal is mounted on a goniometer head.
Cooling: The crystal is cooled to a low temperature, typically 100 K, to minimize thermal vibrations of the atoms.
Data Acquisition: The diffractometer directs a monochromatic X-ray beam (e.g., Mo Kα or Cu Kα radiation) at the crystal. The crystal is rotated through a series of angles, and the intensities of the diffracted X-rays are measured by a detector.
Step 3: Structure Solution and Refinement
The collected diffraction data is used to determine the crystal structure.
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions of the unit cell.
Structure Solution: The intensities of the diffraction spots are used to determine the positions of the atoms within the unit cell. This is often achieved using direct methods or Patterson methods.
Structure Refinement: The initial atomic model is refined by a least-squares method to obtain the best fit between the observed and calculated diffraction data.
The workflow for X-ray crystallography data comparison is illustrated in the following diagram:
Caption: Workflow for the comparative X-ray crystallography of aniline derivatives.
The Causality Behind Experimental Choices
The choice to cool the crystal during data collection is critical; it reduces the thermal motion of the atoms, resulting in a clearer diffraction pattern and a more precise determination of atomic positions. The selection of the X-ray source (e.g., Molybdenum vs. Copper) depends on the size of the unit cell and the elements present in the crystal.
Self-Validating Systems in Crystallography
Modern crystallographic software packages incorporate extensive validation tools to ensure the quality and accuracy of the determined structure. These tools check for geometric consistency (bond lengths, bond angles), the presence of unexpected electron density, and overall agreement between the model and the experimental data. The R-factor is a key metric used to assess the quality of the refinement, with lower values indicating a better fit.
Conclusion
This guide has provided a comparative overview of the crystallographic data for compounds related to 2-methoxy-5-(1H-pyrrol-1-yl)aniline. While data for the exact target molecule remains elusive in the public domain, the analysis of structurally similar compounds offers valuable insights into the solid-state properties of this class of molecules. The detailed experimental protocol and workflow provide a solid foundation for researchers undertaking crystallographic studies in the context of drug discovery. A thorough understanding of the three-dimensional structure of these and other aniline derivatives is indispensable for the rational design of new and improved therapeutic agents.
References
PubChem. (n.d.). 2-Methoxyaniline. National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]
Stenutz, R. (n.d.). 2-methoxyaniline. Stenutz. Retrieved March 30, 2026, from [Link]
Li, Y., et al. (2012). N-[1-(1H-Pyrrol-2-yl)ethylidene]aniline. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 10), o2959. from [Link]
PubChem. (n.d.). 1-Phenylpyrrole. National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]
Scribd. (2022, July 15). Aniline: Structure and Synthesis. Scribd. from [Link]
PubChemLite. (n.d.). 5-chloro-2-methoxyaniline. PubChemLite. Retrieved March 30, 2026, from [Link]
Royal Society of Chemistry. (1973). Crystallographic studies in the pyrrole series. Part I. Crystal and molecular structure of ethyl 4-acetyl-3-ethyl-5-methylpyrrole-2-carboxylate. Journal of the Chemical Society, Perkin Transactions 2. from [Link]
Wikipedia. (n.d.). o-Anisidine. Wikipedia. Retrieved March 30, 2026, from [Link]
Carroll, P. J., et al. (2011). 1-(2-Methoxyphenyl)-1H-pyrrole-2,5-dione. Acta Crystallographica Section E: Structure Reports Online, 67(Pt 12), o3339. from [Link]
Beilstein-Institut. (2012, July 9). Synthesis of new pyrrole–pyridine-based ligands using an in situ Suzuki coupling method. Beilstein Journal of Organic Chemistry. from [Link]
NIST. (n.d.). 1H-Pyrrole, 1-phenyl-. NIST WebBook. Retrieved March 30, 2026, from [Link]
PubChem. (n.d.). 5-Chloro-2-methoxyaniline. National Center for Biotechnology Information. Retrieved March 30, 2026, from [Link]
Chemsrc. (2025, August 25). 5-Chloro-2-methoxyaniline. Chemsrc. from [Link]
ResearchGate. (2022, September 30). X-ray crystal structure analysis of N'-acetyl-N'-phenyl-2-naphthohydrazide. ResearchGate. from [Link]
Standard Operating Procedure: Handling and Disposal of 2-methoxy-5-(1H-pyrrol-1-yl)aniline
Executive Summary & Chemical Profile For researchers and drug development professionals, the safe handling and disposal of specialized building blocks is a critical component of laboratory operations. 2-methoxy-5-(1H-pyr...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary & Chemical Profile
For researchers and drug development professionals, the safe handling and disposal of specialized building blocks is a critical component of laboratory operations. 2-methoxy-5-(1H-pyrrol-1-yl)aniline (CAS: 946699-24-7) is a structurally complex intermediate[1]. Because it contains a primary aniline core, it inherits a severe toxicological profile, including acute systemic toxicity, the potential to induce methemoglobinemia, and extreme environmental hazards[2].
This guide provides a causality-driven, self-validating framework for the operational handling, spill response, and final disposal of this compound, ensuring compliance with environmental regulations and safeguarding laboratory personnel.
Mechanistic Toxicology: The "Why" Behind the Precautions
To handle this chemical safely, personnel must understand its mechanism of toxicity. Aniline derivatives are highly lipophilic and are rapidly absorbed via dermal, oral, and inhalation routes—with dermal absorption estimated at up to 38% for human skin ().
Once absorbed into the bloodstream, hepatic CYP450 enzymes metabolize the aniline moiety into N-phenylhydroxylamine derivatives. These metabolites act as potent oxidizing agents, converting the ferrous iron (Fe²⁺) in hemoglobin to ferric iron (Fe³⁺). The resulting methemoglobin is incapable of binding oxygen, leading to chemical asphyxiation, cyanosis, and potentially fatal hypoxia ()[3].
Fig 1. CYP450-mediated toxicological pathway of aniline derivatives leading to methemoglobinemia.
Operational Safety & Causality-Driven PPE
Standard laboratory personal protective equipment (PPE) is insufficient for aniline derivatives. Every piece of equipment must be chosen based on the chemical's specific physical properties.
Table 1: Quantitative Data & Equipment Specifications
Parameter
Specification / Material
Causality / Rationale
Primary Glove Material
Butyl, Neoprene, or PVA
Aniline derivatives rapidly permeate standard nitrile and latex gloves, rendering them useless for protection ()[4].
Waste Receptacle
High-Density Polyethylene (HDPE) or Glass
Aniline attacks rubber, non-HDPE plastics, and surface coatings. Incompatible containers will degrade over time ()[3].
Spill Absorbent
Vermiculite or Dry Sand
Combustible absorbents (e.g., sawdust) present a latent fire hazard when mixed with reactive anilines ()[4].
Decontamination Wash
5% Acetic Acid Solution
Protonates the basic aniline amine, drastically increasing its aqueous solubility for complete surface removal.
Max Drain Discharge
0 mg/L (Strictly Prohibited)
High aquatic toxicity and groundwater persistence; EPA limits are highly restrictive, often capping industrial discharge at <1 mg/L (; )[2][5].
Do not treat this compound as generic organic waste. Follow this self-validating protocol to ensure safe containment and disposal.
Step 1: Segregation
Ensure the waste stream is completely free of strong acids or oxidizers. 2-methoxy-5-(1H-pyrrol-1-yl)aniline is a weak base and can undergo violent, exothermic reactions if mixed improperly.
Step 2: Containment
Transfer the chemical waste (solid or in solvent solution) into a clearly labeled, compatible HDPE or glass hazardous waste container ()[4].
Step 3: Storage Conditions
Store the waste container under an inert atmosphere (e.g., Argon or Nitrogen) if possible, and keep it away from direct sunlight. This prevents auto-oxidation and the formation of highly toxic polymeric sludge ()[3].
Step 4: Institutional Hand-off & Final Destruction
Arrange for collection by the institution's Environmental Health and Safety (EH&S) department. The only acceptable method of final disposal is high-temperature incineration by a licensed contractor. Incineration thermally cleaves the pyrrole and aniline rings, preventing the contamination of groundwater aquifers ()[5].
Spill Response & Decontamination Workflows
A spill of 2-methoxy-5-(1H-pyrrol-1-yl)aniline requires immediate, calculated action. The following workflow and protocol ensure complete neutralization of the hazard.
Fig 2. Decision matrix and operational workflow for aniline derivative spill response and disposal.
Self-Validating Spill Response Protocol:
Evacuation & Assessment: If the spill is >50 mL or occurs outside a certified fume hood, evacuate the immediate area, increase room ventilation, and contact EH&S ()[4].
Containment: Don Butyl or PVA gloves. Cover the spill with an inert, dry absorbent material such as vermiculite or dry sand.
Collection: Use non-sparking tools to sweep the absorbed mixture into an HDPE hazardous waste container. Seal and label the container immediately.
Chemical Decontamination: Wash the affected surface with a 5% acetic acid solution .
Causality: The acetic acid protonates the basic primary amine group of the aniline derivative, converting the lipophilic freebase into a highly water-soluble salt. This ensures the chemical is lifted from the surface rather than just smeared. Follow this with a standard soap and water wash ()[3].
Validation (Self-Validating Step): To ensure the protocol's success and guarantee personnel safety, swab the decontaminated area with a colorimetric amine-detecting wipe (e.g., a ninhydrin-based surface swab). The absence of a color change provides empirical proof that the area is fully decontaminated and safe for normal operational use.
References
Australian Industrial Chemicals Introduction Scheme (AICIS). "Aniline and its salts - Evaluation statement." Australian Government. [Link]
MDPI. "A Sustained-Release Material for Removing Aniline from Groundwater Based on Waste Foamed Polystyrene as the Encapsulating Matrix." Water.[Link]
U.S. Environmental Protection Agency (EPA). "EPA/Testing Consent Orders on Aniline and Seven Substituted Anilines." EPA.gov.[Link]
New Jersey Department of Health. "Aniline - Hazardous Substance Fact Sheet." NJ.gov. [Link]
A Comprehensive Guide to Personal Protective Equipment for Handling 2-methoxy-5-(1H-pyrrol-1-yl)aniline
For Immediate Reference: Essential Safety Precautions This guide provides critical safety and handling information for 2-methoxy-5-(1H-pyrrol-1-yl)aniline, a substituted aromatic amine. Due to its chemical structure, thi...
Author: BenchChem Technical Support Team. Date: April 2026
For Immediate Reference: Essential Safety Precautions
This guide provides critical safety and handling information for 2-methoxy-5-(1H-pyrrol-1-yl)aniline, a substituted aromatic amine. Due to its chemical structure, this compound is presumed to share hazards with other aromatic amines, which are known for their potential toxicity, including carcinogenicity and mutagenicity, and can be readily absorbed through the skin.[1][2] This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to ensure the safety of laboratory personnel. Adherence to these guidelines is crucial to mitigate risks associated with handling this chemical.
I. Hazard Assessment and Risk Mitigation
The primary hazards associated with 2-methoxy-5-(1H-pyrrol-1-yl)aniline stem from its aromatic amine functional group. Aromatic amines are a class of chemicals that require careful handling due to their potential for systemic toxicity.[1]
Key Potential Hazards:
Toxicity: Harmful if swallowed, inhaled, or in contact with skin.[2][3]
Skin and Eye Irritation: Can cause serious skin and eye irritation or damage.[3][4]
Respiratory Irritation: May cause irritation to the respiratory tract.[3]
Sensitization: May cause allergic skin or respiratory reactions.[5]
Carcinogenicity and Mutagenicity: Aromatic amines as a class are associated with carcinogenic and mutagenic effects.[1]
Given these potential hazards, a multi-layered approach to safety, combining engineering controls, administrative controls, and personal protective equipment, is essential.
II. Personal Protective Equipment (PPE) Selection and Use
A comprehensive PPE strategy is the cornerstone of safe handling. The following table summarizes the required PPE for various laboratory operations involving 2-methoxy-5-(1H-pyrrol-1-yl)aniline.
Operation
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid)
Safety glasses with side shields. A face shield is required if there is a risk of dust generation.[6][7]
Double-gloving with nitrile gloves. Change gloves immediately upon contamination.[8]
Chemical-resistant apron over a fully buttoned lab coat.[7][10]
All operations must be conducted in a certified chemical fume hood.[2]
Sample Analysis (e.g., LC-MS, NMR)
Safety glasses with side shields.
Nitrile gloves.
Lab coat.
Generally not required if samples are properly contained.
PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting appropriate PPE when handling 2-methoxy-5-(1H-pyrrol-1-yl)aniline.
Caption: PPE Selection Workflow for Handling 2-methoxy-5-(1H-pyrrol-1-yl)aniline.
III. Operational and Disposal Plans
A clear and concise operational plan is critical for minimizing exposure and ensuring safe disposal of waste.
Step-by-Step Handling Procedures
Preparation:
Designate a specific work area within a certified chemical fume hood.[2]
Cover the work surface with disposable absorbent bench liners.
Assemble all necessary equipment and reagents before commencing work.
Ensure an emergency eyewash station and safety shower are readily accessible.[11]
Donning PPE:
Put on all required PPE as outlined in the table above before entering the designated work area.
Handling:
When weighing the solid compound, perform the task in a fume hood to avoid inhalation of any dust particles.
Use dedicated spatulas and glassware.
When preparing solutions, add the solid to the solvent slowly to avoid splashing.
Keep all containers tightly sealed when not in use.
Post-Handling:
Decontaminate all surfaces and equipment after use.
Remove PPE in the correct order to avoid cross-contamination.
Wash hands thoroughly with soap and water after removing gloves.[4]
Spill and Emergency Procedures
Minor Spill (in a fume hood):
Alert others in the immediate area.
Wearing appropriate PPE, absorb the spill with an inert absorbent material (e.g., vermiculite, sand).
Collect the contaminated absorbent material into a sealed, labeled hazardous waste container.
Clean the spill area with a suitable solvent, followed by soap and water.
Major Spill (outside a fume hood):
Evacuate the laboratory immediately.
Alert your supervisor and the institutional safety office.
Prevent entry to the contaminated area.
Allow only trained emergency response personnel to clean up the spill.
Exposure:
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.[12]
Eye Contact: Immediately flush eyes with water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[12]
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.[12]
Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[5]
Waste Disposal Plan
All waste containing 2-methoxy-5-(1H-pyrrol-1-yl)aniline must be treated as hazardous waste.
Segregation: Keep all waste streams containing this compound separate from other laboratory waste.[13]
Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name, and the associated hazards.
Containers: Use robust, leak-proof containers that are compatible with the waste.
Disposal: Arrange for the disposal of the hazardous waste through your institution's environmental health and safety office or a licensed hazardous waste disposal company.[12][13] Do not dispose of this chemical down the drain or in regular trash.[13]
IV. Conclusion
The safe handling of 2-methoxy-5-(1H-pyrrol-1-yl)aniline is predicated on a thorough understanding of its potential hazards as an aromatic amine and the strict implementation of appropriate safety protocols. By following the guidelines outlined in this document, researchers can minimize their risk of exposure and ensure a safe laboratory environment. Always consult your institution's specific safety policies and procedures in conjunction with this guide.
V. References
SKC Inc. (2023, December 22). SDS 2001 - Aromatic Amine DECONtamination Solution.
ACS Publications. (2023, November 9). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines.
WIT Press. (2015). New technology for the recycling of aromatic amine waste products and salts of heavy metals into a multi-purpose non-toxic.
Collect and Recycle. (2024, July 18). Amine Disposal For Businesses.
A Comprehensive Guide. (n.d.). How to Handle Amines Safely in Industrial Environments.